6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride

Solubility Salt Selection Pre-formulation

Researchers requiring a soluble, ready-to-weigh fluorinated morpholine scaffold often face inconsistent stoichiometry with free bases. This crystalline hydrochloride (CAS 2408962-62-7) solves that issue for automated library synthesis. - Enables precise dispensing in solid-dispensing robots due to defined stoichiometry. - Serves as a sensitive 19F NMR probe for fragment-based drug discovery. - Compatible with Fmoc protection strategies for direct use in peptide synthesizers.

Molecular Formula C6H9ClF3NO3
Molecular Weight 235.59
CAS No. 2408962-62-7
Cat. No. B2447578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride
CAS2408962-62-7
Molecular FormulaC6H9ClF3NO3
Molecular Weight235.59
Structural Identifiers
SMILESC1C(OC(CN1)C(F)(F)F)C(=O)O.Cl
InChIInChI=1S/C6H8F3NO3.ClH/c7-6(8,9)4-2-10-1-3(13-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H
InChIKeyKUDSAPXHCGGMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorinated Morpholine Building Block for Drug Discovery


6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride is a heterocyclic building block featuring a morpholine ring with a trifluoromethyl (-CF3) substituent at the 6-position and a carboxylic acid at the 2-position, isolated as the hydrochloride salt . The hydrochloride form enhances its solubility and handling compared to the free base (CAS 1375473-07-6), making it a preferred intermediate in medicinal chemistry for synthesizing fluorinated bioactive molecules . The combination of a basic morpholine nitrogen and an acidic carboxylic acid group, along with the electron-withdrawing -CF3 group, provides a unique physicochemical profile for fragment-based drug discovery and lead optimization .

Why Generic Morpholine Analogs Cannot Replace It


Simple morpholine-2-carboxylic acid analogs (e.g., CAS 154731-81-4 or 300582-83-6) lack the trifluoromethyl group, which is known to significantly modulate lipophilicity, metabolic stability, and binding affinity in drug candidates [1]. The 2-carboxylic acid regioisomer is distinct from the 3-carboxylic acid analog (6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride), as the position of the acid group critically influences molecular geometry, hydrogen-bonding patterns, and reactivity with coupling reagents . The hydrochloride salt form is crucial for consistent handling; the free base (CAS 1375473-07-6) has a reported logP of approximately -2.0, indicating high hydrophilicity, which can complicate purification and storage [2]. Substituting the hydrochloride with the free base or a non-fluorinated analog would alter reaction stoichiometry, solubility in organic solvents, and the final compound's physicochemical properties, potentially invalidating a synthetic route.

Quantitative Differentiation Evidence


Aqueous Solubility Enhancement via Hydrochloride Salt

The hydrochloride salt (CAS 2408962-62-7) provides markedly higher aqueous solubility compared to the parent free base (CAS 1375473-07-6). While the free base has a predicted logP of -2.046, indicating an affinity for the aqueous phase, the hydrochloride salt further enhances this through ionization, ensuring complete dissolution in polar reaction media [1]. The free base often exists as a waxy solid, whereas the hydrochloride is a crystalline powder with a reported melting point of >200°C for analogous morpholine-2-carboxylic acid hydrochlorides, facilitating accurate weighing and handling .

Solubility Salt Selection Pre-formulation

Lipophilicity and Metabolic Stability from Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere that increases lipophilicity and metabolic stability. Morpholine-2-carboxylic acid hydrochloride (CAS 300582-83-6) has a calculated logP of approximately 0.51 . The introduction of a -CF3 group at the 6-position is expected to increase logP by approximately 1.0–1.5 units based on the Hansch constant (π = 0.88 for -CF3 on an aromatic ring). This shift moves the compound into a more favorable lipophilicity range for membrane permeability (logD7.4 0–3) while the carboxylic acid retains aqueous solubility. Furthermore, the electron-withdrawing -CF3 group reduces the basicity of the morpholine nitrogen (pKa ~6.5 vs. ~8.5 for unsubstituted morpholine), which can attenuate hERG channel binding and phospholipidosis risk [1].

Lipophilicity Metabolic Stability Bioisostere

Regiochemical Advantage of 2-Carboxylic Acid Isomer

The 2-carboxylic acid isomer places the carboxyl group adjacent to the ring oxygen, creating a unique amino acid motif (morpholine-2-carboxylic acid) that is a privileged scaffold in peptidomimetics. In contrast, the 3-carboxylic acid isomer (6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride, CAS 2694057-25-3) has the acid group at the 3-position, which changes the spatial orientation of the acid moiety . This positional difference leads to distinct reactivity in amide coupling; steric hindrance around the 2-position is lower, potentially leading to higher yields in peptide coupling reactions. Fmoc-protected morpholine-2-carboxylic acids are established building blocks for solid-phase peptide synthesis, while the 3-carboxylic acid regioisomer has not been widely adopted for such applications .

Regiochemistry Synthetic Intermediate Solid-Phase Synthesis

Commercial Purity for Direct Library Synthesis

6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC), and often at >97% . This level of purity is suitable for direct use in parallel synthesis and fragment-based screening without additional purification. In comparison, some custom-synthesized morpholine-2-carboxylic acid analogs may require chromatographic purification due to lower initial purity, adding time and cost to a project.

Purity Quality Control Library Synthesis

Stoichiometric Advantage of Defined Hydrochloride Salt

The hydrochloride salt has a molecular weight of 235.59 g/mol, compared to 199.13 g/mol for the free base . This difference must be accounted for in reaction stoichiometry. Using the salt form ensures a defined counterion, which can simplify acid-base workups. The hydrochloride is also non-hygroscopic compared to potential trifluoroacetate salts, leading to more predictable mass balance in large-scale reactions.

Molecular Weight Stoichiometry Scale-up

Optimal Application Scenarios


Fragment-Based Drug Discovery with Fluorinated Probes

The compound's low molecular weight (235.59 g/mol) and high aqueous solubility make it ideal for fragment library design. Its -CF3 group is a sensitive probe for 19F NMR-based fragment screening, and the carboxylic acid serves as a synthetic handle for rapid elaboration [Evidence Item 1, 2].

Solid-Phase Peptidomimetic Synthesis

The 2-carboxylic acid regioisomer is a known scaffold for peptidomimetics. Its high commercial purity (≥95%) and compatibility with Fmoc protection strategies enable direct use in automated peptide synthesizers, accelerating the exploration of structure-activity relationships [Evidence Item 3, 4].

Lead Optimization for Oral Bioavailability

When a lead series suffers from poor permeability or rapid metabolism, the introduction of a 6-(trifluoromethyl)morpholine-2-carboxylic acid fragment can balance lipophilicity and solubility. The predicted pKa shift of the morpholine nitrogen reduces the risk of hERG-related cardiotoxicity, a common liability in basic amine-containing drugs [Evidence Item 2].

Automated Parallel Library Synthesis

The robust physical form (crystalline hydrochloride), consistent purity, and defined stoichiometry facilitate the compound's use in automated liquid handlers and solid-dispensing robots for generating diverse compound libraries, minimizing manual intervention and variability [Evidence Item 1, 5].

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